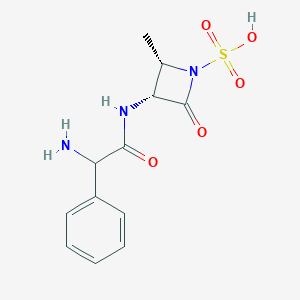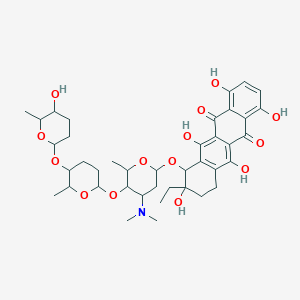
Obelmycin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Obelmycin E is a natural product found in Streptomyces purpurascens and Streptomyces violaceus with data available.
Applications De Recherche Scientifique
Antibacterial and Anticancer Properties
Obelmycin E, identified as an analogue of Rhodomycin, shows significant antibacterial activity, particularly against Gram-positive bacteria. It also exhibits cytotoxicity against certain cancer cell lines. For instance, Obelmycin, along with other analogues, demonstrated an IC50 of 8.8 μg/ml against the HeLa cell line, although no cytotoxicity was found against L929, highlighting its potential in cancer treatment (Holkar et al., 2013).
Drug Delivery and Sensing Techniques
Recent advancements in drug delivery systems have emphasized the need for efficient methods to deliver this compound and similar compounds. For example, innovative approaches like photochemical internalization, ultrasound, and nanoparticle formation have been explored to enhance the drug's therapeutic efficacy and reduce side effects. These methods aim to provide targeted drug delivery, which is crucial for maximizing the clinical benefits of this compound in cancer therapy (Yu et al., 2016).
Role in DNA Damage and Repair
This compound, like other bleomycins, targets DNA, causing strand breaks and oxidative damage. This mechanism is central to its effectiveness in cancer treatment. Studies have shown that this compound induces DNA damage, which plays a critical role in its anticancer properties. The understanding of this process is essential for optimizing its clinical use and reducing potential toxicities (Bolzán & Bianchi, 2018).
Molecular Interactions and Mechanisms
Exploring the molecular interactions of this compound with DNA and other cellular components provides insights into its mechanism of action. For example, studies focusing on the interaction between this compound and nucleic acids have utilized techniques like electrochemical impedance spectroscopy to understand these interactions at a molecular level. This research helps in developing more effective drug formulations and understanding the drug's pharmacodynamics (Erdem & Congur, 2013).
Implications for Immune System Interaction
This compound has been observed to interact with the immune system in complex ways, impacting both tumor cell death and the proliferation of regulatory T cells. This dual effect suggests that while this compound can enhance anticancer immune responses, it may also trigger mechanisms that counteract these effects, such as the expansion of regulatory T cells. Understanding this ambivalent role is crucial for developing strategies that maximize its antitumor effects while minimizing potential adverse immune responses (Bugaut et al., 2013).
Propriétés
Numéro CAS |
107826-17-5 |
|---|---|
Formule moléculaire |
C30H30N4O8 |
Poids moléculaire |
771.8 g/mol |
Nom IUPAC |
10-[4-(dimethylamino)-5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H53NO14/c1-7-40(49)15-14-20-29(35(46)33-32(34(20)45)36(47)30-23(43)8-9-24(44)31(30)37(33)48)39(40)55-28-16-21(41(5)6)38(19(4)52-28)54-27-13-11-25(18(3)51-27)53-26-12-10-22(42)17(2)50-26/h8-9,17-19,21-22,25-28,38-39,42-46,49H,7,10-16H2,1-6H3 |
Clé InChI |
DEMGNRGNMQOOAO-UHFFFAOYSA-N |
SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O |
SMILES canonique |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O |
Synonymes |
obelmycin E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-methylcarbamate](/img/structure/B218218.png)
![(1R,2S,5S,6R,7S,10R,11R,14S,16S)-5-[(1R)-1-[(2R,5S)-5-[2-(dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B218239.png)
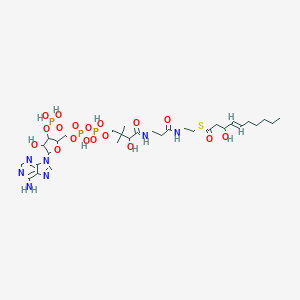
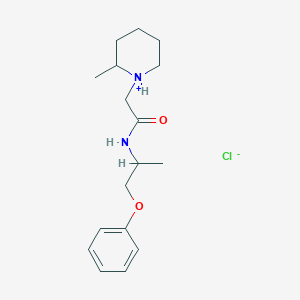
![Methyl 2-[6-[bis(2-methoxy-2-oxoethyl)amino]-5-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B218252.png)
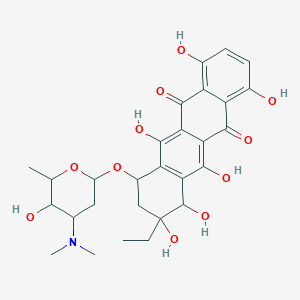
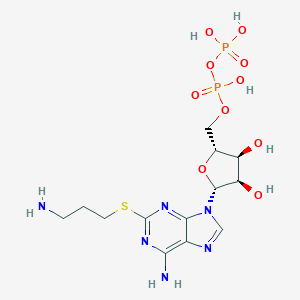
![(2Z,4E)-8-[(3aS,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2,8-dihydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B218281.png)

![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)
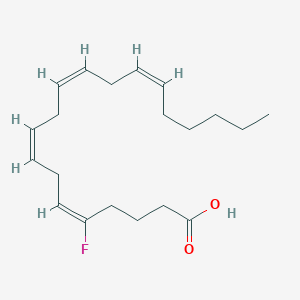
![furan-2-ylmethyl-[1-(2-methoxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B218308.png)

